N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 863512-83-8
VCID: VC11893336
InChI: InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-4-7-14(11-15)17(25)23-10-9-16-12-26-18(24-16)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,23,25)
SMILES: C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Molecular Formula: C19H15F3N2OS
Molecular Weight: 376.4 g/mol

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide

CAS No.: 863512-83-8

Cat. No.: VC11893336

Molecular Formula: C19H15F3N2OS

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide - 863512-83-8

Specification

CAS No. 863512-83-8
Molecular Formula C19H15F3N2OS
Molecular Weight 376.4 g/mol
IUPAC Name N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-4-7-14(11-15)17(25)23-10-9-16-12-26-18(24-16)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,23,25)
Standard InChI Key QBTVTONFHSMAQU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical components:

  • Thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.

  • Phenyl substitution: A benzene ring attached to the thiazole’s 2-position.

  • Benzamide-trifluoromethyl system: A 3-(trifluoromethyl)benzamide group linked via an ethyl chain to the thiazole’s 4-position .

This configuration combines aromaticity (from the phenyl and thiazole rings) with polar functional groups (amide and trifluoromethyl), potentially influencing solubility and target binding.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC NameN-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide
Molecular FormulaC₁₉H₁₅F₃N₂OS
Molecular Weight376.4 g/mol
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIKeyQBTVTONFHSMAQU-UHFFFAOYSA-N

Spectroscopic and Computational Data

PubChem records provide computed molecular properties, including:

  • Topological Polar Surface Area: 86.7 Ų, suggesting moderate membrane permeability .

  • XLogP3: 4.3, indicating significant lipophilicity compatible with blood-brain barrier penetration .

  • Hydrogen Bond Donor/Acceptor Count: 1 donor (amide NH) and 5 acceptors (thiazole S/N, amide O, trifluoromethyl F) .

Synthetic Pathways and Optimization Challenges

Hypothesized Synthesis Strategy

While no published protocol exists for this specific compound, VulcanChem proposes a multi-step route:

  • Thiazole Ring Formation: Condensation of thiourea derivatives with α-halo ketones, following the Hantzsch thiazole synthesis.

  • Ethyl Linker Installation: Alkylation of the thiazole’s 4-position with a bromoethyl intermediate.

  • Benzamide Coupling: Reaction of the ethylamine intermediate with 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions.

Critical challenges include:

  • Regioselective functionalization of the thiazole ring.

  • Minimizing racemization during amide bond formation.

  • Purification difficulties due to the compound’s high lipophilicity.

Analytical Characterization

Successful synthesis would require validation via:

  • ¹H/¹³C NMR: Expected signals include:

    • δ 7.5–8.5 ppm (aromatic protons from phenyl and benzamide).

    • δ 3.5–4.0 ppm (ethyl linker CH₂ groups).

    • Characteristic CF₃ singlet at δ ~120 ppm in ¹⁹F NMR.

  • HRMS: Molecular ion peak at m/z 376.0984 (calculated for C₁₉H₁₅F₃N₂OS⁺) .

Biological Activity Predictions and Structure-Activity Relationships

Anticancer Mechanisms

Thiazole derivatives demonstrate dual kinase inhibition and apoptosis induction. Notable precedents include:

  • Compound 23: Thiazole-pyridine hybrid with IC₅₀ = 5.71 µM against MCF-7 cells via ERK pathway suppression .

  • Analog 21: 5-(2′-Indolyl)thiazole showing selectivity for HT29 colon cancer cells (IC₅₀ = 10 µM) through tubulin polymerization inhibition .

Structural parallels suggest the subject compound may:

  • Bind ATP pockets in tyrosine kinases via the benzamide carbonyl.

  • Induce oxidative stress through thiazole-mediated redox cycling .

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Screening:

    • NCI-60 human tumor cell line panel for cytotoxicity profiling.

    • Kinase inhibition assays (EGFR, VEGFR, CDK2).

  • ADMET Profiling:

    • Cytochrome P450 inhibition potential.

    • Plasma protein binding using ultrafiltration.

  • Structural Optimization:

    • Replacement of CF₃ with CF₂H to modulate logP.

    • Introduction of sulfonamide groups to enhance solubility .

Computational Modeling Needs

  • Molecular Dynamics Simulations: To predict binding stability in homology models of PI3Kγ or PARP-1.

  • QSAR Analysis: Correlating substituent electronegativity with antiproliferative activity across thiazole-benzamide analogs .

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